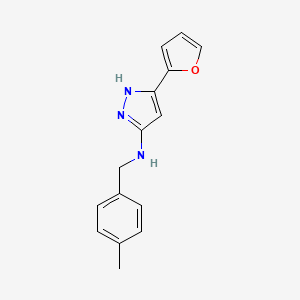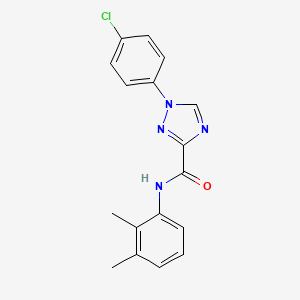![molecular formula C18H13Cl2N3O B13371276 4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371276.png)
4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of appropriate hydrazine derivatives with diketones or aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazolo[3,4-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as crystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of pharmacological effects, including antiviral and anticancer activities.
Uniqueness
4-(2,5-Dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern and the resulting pharmacological properties. Its combination of dichlorophenyl and phenyl groups contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H13Cl2N3O |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13Cl2N3O/c19-11-6-7-14(20)12(8-11)13-9-15(24)21-18-16(13)17(22-23-18)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,21,22,23,24) |
InChI Key |
UCSOKYRGGXJILS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13371193.png)
![3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371194.png)

![Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371206.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371210.png)
![N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B13371215.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B13371219.png)
![3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371226.png)
![3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B13371233.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371252.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
